ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylphenol with ethyl bromoacetate to form ethyl 2-(2,3-dimethylphenoxy)acetate. This intermediate is then reacted with 2-amino-4,5-dimethylthiophene-3-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene or phenoxy derivatives.
Scientific Research Applications
ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-(2,3-dimethylphenoxy)acetamido)thiazol-4-yl)acetate: Another thiophene derivative with similar structural features.
N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide: A class of compounds with comparable biological activities.
Uniqueness
ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[2-(2,3-dimethylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-6-23-19(22)17-13(4)14(5)25-18(17)20-16(21)10-24-15-9-7-8-11(2)12(15)3/h7-9H,6,10H2,1-5H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMIXJFXLGOLTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC=CC(=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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